2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol
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Overview
Description
“2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol” is a biochemical compound with the molecular formula C14H12BrNO3 and a molecular weight of 322.15 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol” consists of a benzodioxol group attached to a bromophenol group via an amino-methyl bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol” include a molecular weight of 322.15 and a molecular formula of C14H12BrNO3 .Scientific Research Applications
Anticancer Activity
Background: The indole nucleus, a privileged structural motif, has been explored for its diverse biological activities. In the context of cancer research, microtubules and tubulin proteins are crucial targets for anticancer agents. Microtubule-targeting agents disrupt microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells .
Compound Description:2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol: is an indole derivative with a 1,3-benzodioxole ring fused to its amino group. This compound has shown promise in anticancer studies.
Findings: A detailed structure–activity relationship study identified two potent derivatives:
Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and triggered apoptosis in CCRF-CEM cancer cells. These findings suggest that 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol and related indoles could serve as templates for developing more potent anticancer analogs .
Carbonic Anhydrase Inhibition
Background: Carbonic anhydrases (CAs) play a role in pH regulation within tumor cells, making them attractive targets for cancer therapy.
Future Directions
Future research could focus on further understanding the properties and potential applications of “2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol”. This could include exploring its potential uses in proteomics research , as well as investigating its synthesis, mechanism of action, and safety profile in more detail.
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research .
Biochemical Pathways
As it is used in proteomics research, it may interact with various proteins and influence multiple pathways .
Result of Action
It is used in proteomics research, suggesting that it may have effects on protein expression or function .
properties
IUPAC Name |
2-[(1,3-benzodioxol-5-ylamino)methyl]-4-bromophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c15-10-1-3-12(17)9(5-10)7-16-11-2-4-13-14(6-11)19-8-18-13/h1-6,16-17H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEJRAMJXJSULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol |
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